molecular formula C18H19ClN4O2 B5229035 N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine;hydrochloride

N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine;hydrochloride

Cat. No.: B5229035
M. Wt: 358.8 g/mol
InChI Key: JLYHYPLETKLDBN-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine;hydrochloride is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine;hydrochloride typically involves the reaction of diethylamine with 4-nitrobenzaldehyde to form an intermediate, which is then cyclized with anthranilic acid to yield the quinazoline core.

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted reactions and metal-mediated reactions to enhance yield and reduce reaction times. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-cancer properties, particularly in targeting specific molecular pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine;hydrochloride involves the inhibition of specific enzymes and molecular pathways. It has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial for the proliferation and survival of cancer cells. By blocking this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its efficacy as an enzyme inhibitor. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .

Properties

IUPAC Name

N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2.ClH/c1-3-21(4-2)18-15-7-5-6-8-16(15)19-17(20-18)13-9-11-14(12-10-13)22(23)24;/h5-12H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYHYPLETKLDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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